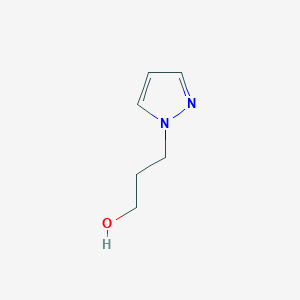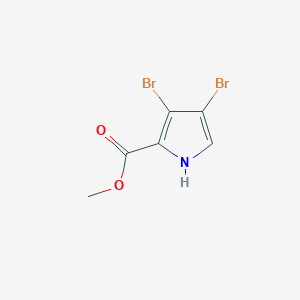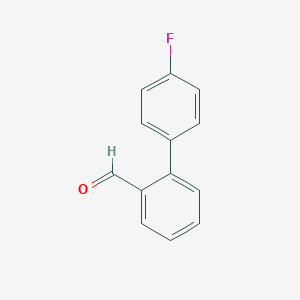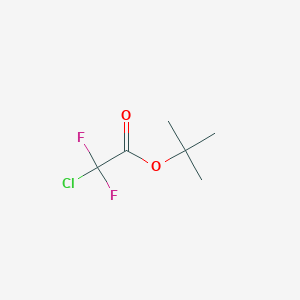![molecular formula C8H6F3NO3 B067092 [3-Nitro-5-(trifluoromethyl)phenyl]methanol CAS No. 180146-66-1](/img/structure/B67092.png)
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Overview
Description
“[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 180146-66-1. Its molecular weight is 221.14 . The IUPAC name for this compound is [3-nitro-5-(trifluoromethyl)phenyl]methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is 1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is a liquid at room temperature . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .Scientific Research Applications
Chemical Synthesis
“[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is used in the field of chemical synthesis . It’s a building block used to create more complex molecules in various chemical reactions .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. For instance, a similar compound, “3-(Trifluoromethyl)phenol”, was used in the preparation of travoprost, an antiglaucoma agent . While “[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is not the same compound, it’s possible that it could have similar applications in pharmaceutical research due to the presence of the trifluoromethyl group and phenol group.
Organic Synthesis
“[3-Nitro-5-(trifluoromethyl)phenyl]methanol” could be used as an intermediate in organic synthesis . Intermediates are compounds that are used in the middle stages of synthesis to create the final product.
Transesterification Reactions
A related compound, “3-(Trifluoromethyl)phenyltrimethylammonium hydroxide”, is used in transesterification reactions . While “[3-Nitro-5-(trifluoromethyl)phenyl]methanol” is not the same compound, it’s possible that it could be used in similar chemical reactions due to the presence of the trifluoromethyl group.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of [3-Nitro-5-(trifluoromethyl)phenyl]methanol are currently unknown. This compound is a derivative of the trifluoromethyl group, which is found in many FDA-approved drugs . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . .
Mode of Action
As a derivative of the trifluoromethyl group, it may interact with its targets in a similar manner to other trifluoromethyl-containing compounds . .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of trifluoromethyl-containing compounds , this compound may have a wide range of potential effects.
properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Nitro-5-(trifluoromethyl)phenyl]methanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

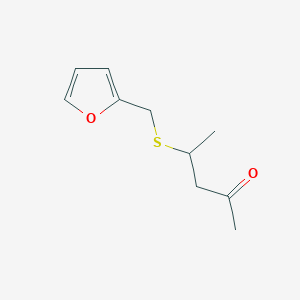
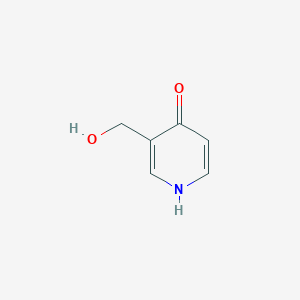
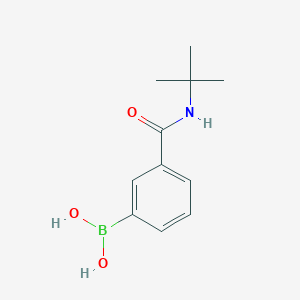
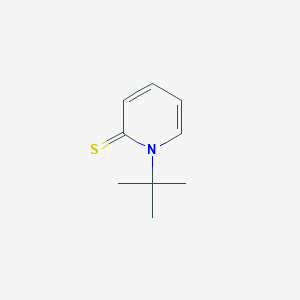
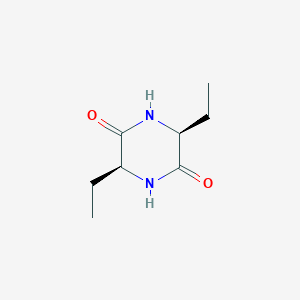
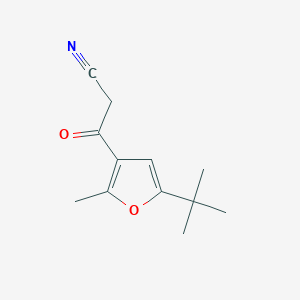
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
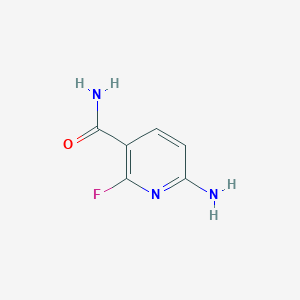
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
